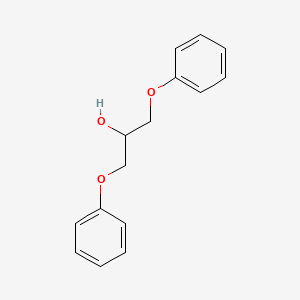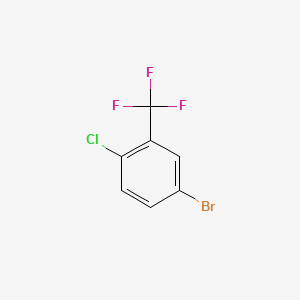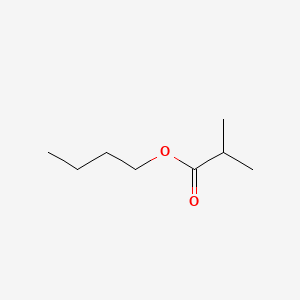
1,3-二苯氧基-2-丙醇
描述
Synthesis Analysis
The synthesis of compounds related to 1,3-Diphenoxy-2-propanol, such as trans-1,3-diphenyl-2,3-epoxy-1-propanone, demonstrates the significance of using benzaldehyde and 2-bromoacetophenone under economical conditions. These methods provide insight into efficient synthetic pathways that could be adapted for 1,3-Diphenoxy-2-propanol (Ovonramwen, 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,2-dis(1,3-diphenylpropan-2-yl)disulfane, provides a basis for understanding the structural characteristics of 1,3-Diphenoxy-2-propanol. X-ray diffraction and NMR techniques are crucial in determining the molecular geometry and electronic configuration (Feng, 2013).
Chemical Reactions and Properties
The chemical reactivity of 1,3-diphenyl-2-propanone derivatives suggests potential reactions 1,3-Diphenoxy-2-propanol might undergo, including condensations, oxidations, and coupling reactions. These reactions are essential for functionalizing the molecule for various applications (Jang, Jung, & Oh, 2007).
Physical Properties Analysis
Studies on binary liquid mixtures containing 1-propoxy-2-propanol with amines have provided insights into the thermophysical properties that could be similar to those of 1,3-Diphenoxy-2-propanol. These include density, speed of sound, and viscosity, which are indicative of the compound's behavior in solutions (Dubey & Dhingra, 2020).
Chemical Properties Analysis
The chemical properties of 1,3-Diphenoxy-2-propanol can be inferred from the study of similar compounds, such as the regioselective C-hydroxyalkylation of 1,3-diphenyl-1,3-propanedione. These properties are crucial for understanding the reactivity and potential applications of 1,3-Diphenoxy-2-propanol in various chemical syntheses (Tsutsumi, Inoue, & Ishido, 1979).
科学研究应用
石墨烯纳米结构合成
1,3-二苯氧基-2-丙醇被用于合成石墨烯纳米结构,如石墨烯纳米带和量子点。一种方法涉及在1,3-二-(4-溴苯基)-2-丙酮中对酮基进行二氧兰保护,然后进行钯催化的交叉偶联反应和水解,已经开发出生产单烷基或双烷基二苯基-2-丙酮的方法。这些化合物在组装石墨烯纳米结构(Ten, Troshkova, & Tretyakov, 2020)中起着重要作用。
抗抑郁剂潜力
研究探讨了与1,3-二苯氧基-2-丙醇密切相关的取代3-氨基-1,1-二芳基-2-丙醇作为抗抑郁剂的潜力。这些化合物是通过1,1-二芳基-2,3-环氧丙烷的特异性环开启与各种胺的反应合成的,在抑郁症的生物化学和药理动物模型中显示出潜力(Clark et al., 1979)。
聚(羟基醚)合成
1,3-二苯氧基-2-丙醇已被用于合成新的环状二碳酸酯单体,然后与二酚在缩聚反应中使用以产生聚(羟基醚)。这种合成是开发具有潜在应用于各种工业领域的新材料的一部分(Rokicki, 1985)。
光解研究
该化合物已参与研究在胶束中1,3-二苯基-2-丙酮的光解反应。激光光解法被用来观察由于苄基自由基而产生的瞬态吸收,增进对特定条件下化学反应动力学的理解(Hayashi, Sakaguchi, & Nagakura, 1980)。
合成中的超声辐射
该化合物已被用于在超声辐射下合成5-芳基-1,3-二苯基吡唑。这种方法具有操作简单和更高产率等优点,有助于更环保的化学过程(Li, Yin, Li, & Sun, 2010)。
安全和危害
作用机制
Action Environment:
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s stability and efficacy. For instance, interactions with other drugs or environmental toxins may alter its behavior. Rigorous studies are necessary to assess these factors comprehensively.
Its unique chemical structure warrants exploration in both laboratory and clinical settings .
属性
IUPAC Name |
1,3-diphenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCVHIPHZCIEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211233 | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenoxy-2-propanol | |
CAS RN |
622-04-8 | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIPHENOXY-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTO1IF8E7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














